2,3,5-Trifluoropyridine-4-carbaldehyde
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Description
2,3,5-Trifluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 266312-20-3 . It has a molecular weight of 161.08 and its IUPAC name is 2,3,5-trifluoroisonicotinaldehyde . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde involves a solution of pentafluoropyridine in tetrahydrofuran, which is added to a mixture of lithium aluminium hydride and 12-crown-4 in THF at 0 °C, with stirring, under an atmosphere of dry nitrogen .Molecular Structure Analysis
The InChI code for 2,3,5-Trifluoropyridine-4-carbaldehyde is 1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H . The molecular formula is C6H2F3NO .Physical And Chemical Properties Analysis
2,3,5-Trifluoropyridine-4-carbaldehyde is a liquid . It has a molecular weight of 161.08 .Scientific Research Applications
Novel Quinone-fused Corroles Synthesis
The compound has been utilized in the synthesis of novel quinone-fused corrole derivatives. Gallium(III)(pyridine) complexes of corrole carbaldehydes served as precursors for azomethine ylides, which were then trapped in 1,3-dipolar cycloaddition reactions with quinones to yield these novel derivatives in moderate yields (Vale et al., 2007).
Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines Synthesis
2,3,5-Trifluoropyridine-4-carbaldehyde has been used in a microwave-assisted Sonogashira-type cross-coupling reaction for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This synthesis pathway demonstrates a straightforward approach to producing these compounds, highlighting the reactivity of the carbaldehyde in facilitating the construction of complex organic frameworks (Palka et al., 2014).
3-Fluoropyrroles Synthesis
Research on 2,3,5-Trifluoropyridine-4-carbaldehyde has also led to efficient preparation methodologies for 3-fluoropyrroles. The process involves electrophilic alpha,alpha-difluorination of the imino bond, using Selectfluor, and subsequent aromatization by dehydrofluorination. This method offers a new and easy entry toward various 3-fluorinated pyrroles, showcasing the compound's utility in synthesizing fluorinated heterocycles (Surmont et al., 2009).
Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes
Another study focused on synthesizing 5-trifluoroacetylpyrrole-2-carbaldehydes by low-temperature trifluoroacetylation of pyrrole-2-carbaldehyde acetals. This synthesis route underscores the aldehyde's reactivity and its potential as a building block in the construction of fluorinated compounds (Petrova et al., 2014).
Complex Metal Coordination
Research involving 2,3,5-Trifluoropyridine-4-carbaldehyde has also extended into the realm of inorganic chemistry, where it has been used to study the coordination of metal complexes. For example, its derivatives have been employed in synthesizing trinuclear complexes via redox reactions, demonstrating the compound's utility in forming complex metal-ligand architectures (Lobana et al., 2008).
properties
IUPAC Name |
2,3,5-trifluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJBRZTHRZEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376629 |
Source
|
Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoropyridine-4-carbaldehyde | |
CAS RN |
266312-20-3 |
Source
|
Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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